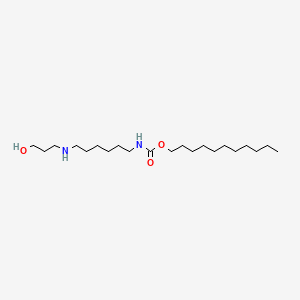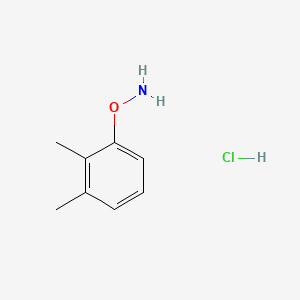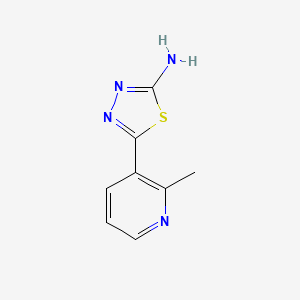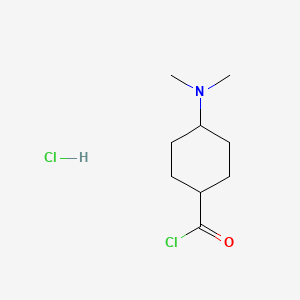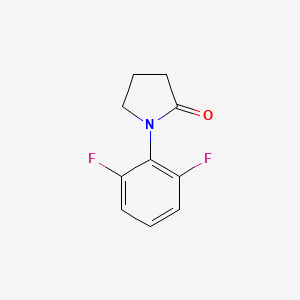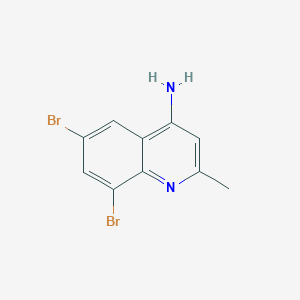
4-Amino-6,8-dibromo-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6,8-dibromo-2-methylquinoline is a quinoline derivative characterized by the presence of an amino group at the 4-position, bromine atoms at the 6 and 8 positions, and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,8-dibromo-2-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of an amino group at the 4-position. One common method is the use of bromine in the presence of a suitable catalyst to achieve selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6,8-dibromo-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atoms can be reduced to form hydrogen bromide.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitro-6,8-dibromo-2-methylquinoline.
Reduction: Formation of this compound with reduced bromine atoms.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
4-Amino-6,8-dibromo-2-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-6,8-dibromo-2-methylquinoline exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methylquinoline
4-Aminoquinoline
6,8-Dibromoquinoline
4-Nitroquinoline
Properties
CAS No. |
96938-27-1 |
|---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
6,8-dibromo-2-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14) |
InChI Key |
IXZLFYGREGHTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





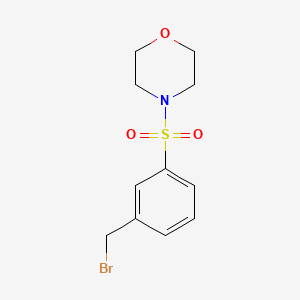
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)

